Carbonic Anhydrase II Binding Geometry
X-ray crystallographic analysis of human carbonic anhydrase II (hCA II) co-crystallized with N-methoxy-benzenesulfonamide reveals a distinct zinc coordination geometry compared to N-hydroxy and N-amino analogs. The N-methoxy moiety binds to the catalytic zinc ion via the nitrogen atom, adopting a tetrahedral geometry that differs fundamentally from the binding modes observed for N-hydroxy (oxygen-zinc coordination) and N-amino (distorted trigonal bipyramidal geometry) congeners [1].
| Evidence Dimension | Zinc coordination geometry in hCA II active site |
|---|---|
| Target Compound Data | Tetrahedral geometry via nitrogen atom coordination |
| Comparator Or Baseline | N-Hydroxy-benzenesulfonamide: oxygen-zinc coordination; N-Amino-benzenesulfonamide: distorted trigonal bipyramidal geometry |
| Quantified Difference | Qualitative difference in coordination mode; tetrahedral vs. oxygen-coordinated vs. distorted trigonal bipyramidal |
| Conditions | hCA II co-crystallization; X-ray diffraction; Chemical Communications 2011 |
Why This Matters
Selecting N-methoxy over N-hydroxy or N-amino sulfonamides provides a structurally defined tetrahedral zinc coordination mode, enabling rational pharmacophore design where geometry-specific metal binding is required.
- [1] Di Fiore, A.; Maresca, A.; Alterio, V.; Supuran, C.T.; De Simone, G. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. Chem. Commun. 2011, 47, 11636-11638. DOI: 10.1039/c1cc14575d View Source
